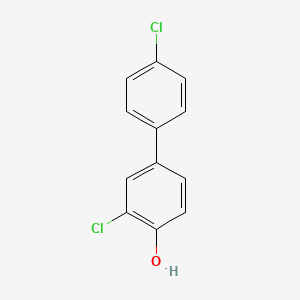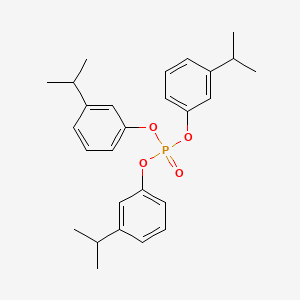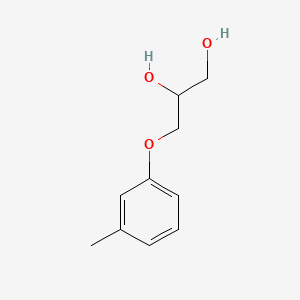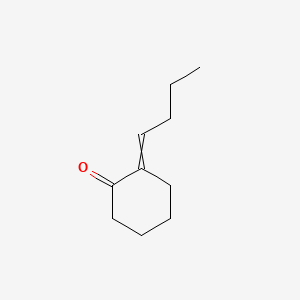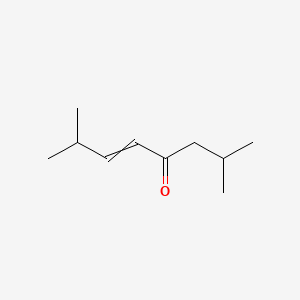
1-N,3-N-bis(9,10-dioxoanthracen-1-yl)benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide is a complex organic compound known for its unique structural properties It is characterized by the presence of two anthracene units linked through an isophthaldiamide bridge
Méthodes De Préparation
The synthesis of N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide typically involves the condensation of 9,10-dihydro-9,10-dioxoanthracene-1,5-diamine with isophthaloyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or tetrahydrofuran to ensure complete condensation .
Analyse Des Réactions Chimiques
N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and bromine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the field of cancer treatment, due to its ability to interact with DNA and other biomolecules.
Mécanisme D'action
The mechanism of action of N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It also interacts with proteins and enzymes, inhibiting their activity and affecting cellular processes. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparaison Avec Des Composés Similaires
N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide can be compared with other similar compounds, such as:
N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)terephthaldiamide: This compound has a similar structure but with a terephthaldiamide bridge instead of an isophthaldiamide bridge.
9,10-Dihydro-9,10-dioxoanthracene derivatives: These compounds share the anthracene core but differ in the functional groups attached to the core.
The uniqueness of N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
3627-47-2 |
|---|---|
Formule moléculaire |
C36H20N2O6 |
Poids moléculaire |
576.6 g/mol |
Nom IUPAC |
1-N,3-N-bis(9,10-dioxoanthracen-1-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C36H20N2O6/c39-31-21-10-1-3-12-23(21)33(41)29-25(31)14-6-16-27(29)37-35(43)19-8-5-9-20(18-19)36(44)38-28-17-7-15-26-30(28)34(42)24-13-4-2-11-22(24)32(26)40/h1-18H,(H,37,43)(H,38,44) |
Clé InChI |
KNRXJDRHZHRIBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=CC=C4)C(=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=CC=C4)C(=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
| 3627-47-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




